molecular formula C9H4N2O4 B12358056 2,3-Dioxoquinoxaline-6-carboxylic acid

2,3-Dioxoquinoxaline-6-carboxylic acid

Cat. No.: B12358056
M. Wt: 204.14 g/mol
InChI Key: DPOQBOBOMDWOGO-UHFFFAOYSA-N
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Description

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is a derivative of quinoxaline, featuring a carboxylic acid group at the 6-position and two keto groups at the 2 and 3 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto groups.

    Reduction: Reduction of the keto groups can lead to the formation of dihydro derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols (for ester formation), amines (for amide formation).

Major Products:

    Oxidation: Formation of quinoxaline dioxides.

    Reduction: Formation of dihydroquinoxalines.

    Substitution: Formation of esters and amides of quinoxaline derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of various heterocyclic compounds.
  • Employed in the design of new materials with specific electronic properties.

Biology and Medicine:

Industry:

  • Utilized in the development of new pharmaceuticals and agrochemicals.
  • Applied in the synthesis of advanced materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to the suppression of DNA repair processes in cancer cells . This results in cell cycle arrest, induction of apoptosis, and increased autophagy, contributing to its antiproliferative effects.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, lacking the carboxylic acid and keto groups.

    2,3-Dioxoquinoxaline: Similar structure but without the carboxylic acid group.

    6-Carboxyquinoxaline: Lacks the keto groups at positions 2 and 3.

Uniqueness: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to the presence of both the carboxylic acid group and the two keto groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bio-isosteric scaffold makes it valuable in drug design and development.

Properties

Molecular Formula

C9H4N2O4

Molecular Weight

204.14 g/mol

IUPAC Name

2,3-dioxoquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H4N2O4/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7/h1-3H,(H,14,15)

InChI Key

DPOQBOBOMDWOGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=O)N=C2C=C1C(=O)O

Origin of Product

United States

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